1H-Benzo[d]imidazol-7-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-benzimidazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-5-2-1-3-6-7(5)10-4-9-6;;/h1-4H,8H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZRFTXFWVHVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37724-28-0 | |
| Record name | 1H-1,3-benzodiazol-7-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Pathways for 1h Benzo D Imidazol 7 Amine Dihydrochloride
Development of Advanced Synthetic Strategies for the Benzimidazole (B57391) Core
The benzimidazole framework is a privileged scaffold in medicinal chemistry, leading to the development of numerous synthetic routes. nih.govrsc.org These methods have evolved from classical condensation reactions to more sophisticated strategies that offer higher yields, milder reaction conditions, and greater molecular diversity.
Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like benzimidazoles from simple starting materials in a single step. nih.govnih.gov These reactions are highly atom-economical and environmentally friendly. One notable approach involves the one-pot, three-component reaction of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate, catalyzed by an iron(III)-porphyrin complex, to afford the benzimidazole core. This reaction proceeds through a domino sequence of C–N bond formation and cyclization. nih.govrsc.org
Domino reactions, also known as tandem or cascade reactions, are instrumental in building molecular complexity efficiently. semanticscholar.org In the context of benzimidazole synthesis, a domino process can involve an initial intermolecular reaction followed by an intramolecular cyclization to form the fused heterocyclic system. For instance, a palladium-catalyzed domino carbonylative cyclization has been developed for the synthesis of functionalized heterocycles. rsc.org
| Reaction Type | Key Features | Starting Materials (General) | Catalyst Example | Reference |
| Multicomponent Reaction | One-pot, high atom economy | Benzo-1,2-quinone, Aldehyde, Ammonium Acetate | Fe(III)-porphyrin | nih.govrsc.org |
| Domino Process | Sequential bond formation | Alkene-tethered indoles, Alkyne-tethered nucleophiles | Palladium catalyst | rsc.org |
Exploration of Novel Catalytic Systems and Reagents
The field of benzimidazole synthesis has been significantly advanced by the introduction of novel catalytic systems that offer improved efficiency and selectivity. acs.org Copper-catalyzed reactions, for example, have been extensively used for C-N bond formation in the synthesis of benzimidazole-fused heterocycles. acs.orgacs.org These reactions can proceed via a combination of Chan-Lam and Ullmann-type couplings. acs.org
Iron catalysts, particularly iron(III) porphyrin complexes, have shown high catalytic activity in the multicomponent synthesis of benzimidazoles, promoting the reaction with high selectivity. nih.gov Furthermore, the use of novel reagents and catalytic systems aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis.
Green Chemistry Approaches in Benzimidazole Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of benzimidazoles to develop more sustainable processes. mdpi.com This includes the use of environmentally benign solvents, such as water, and the development of catalyst systems that can be easily recovered and reused. rsc.org
Microwave-assisted synthesis has been shown to be an effective green method, often leading to shorter reaction times and higher yields. mdpi.com The use of ionic liquids as recyclable organocatalysts also represents a significant advancement in the green synthesis of benzimidazole derivatives. mdpi.com Furthermore, the development of catalyst-free reaction conditions, where possible, is a key goal in green chemistry.
| Green Chemistry Approach | Key Advantage | Example | Reference |
| Use of Water as Solvent | Environmentally benign, low cost | Copper-catalyzed intramolecular N-arylation | organic-chemistry.org |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Synthesis of 1,2-disubstituted benzimidazoles | mdpi.com |
| Ionic Liquids | Recyclable catalyst/reaction medium | Synthesis of 2-substituted benzimidazoles | mdpi.com |
Selective Functionalization and Amination Pathways
A critical aspect of the synthesis of 1H-Benzo[d]imidazol-7-amine dihydrochloride (B599025) is the regioselective introduction of the amine group at the 7-position of the benzimidazole ring.
Regioselective Amine Introduction on the Benzimidazole Ring
The direct regioselective amination of the benzimidazole C-H bond at the 7-position is a challenging transformation. A more common and reliable strategy involves the synthesis of a pre-functionalized precursor, typically a nitro-substituted benzimidazole, followed by reduction of the nitro group.
A key starting material for this approach is 1,2-diamino-3-nitrobenzene. The cyclization of this precursor, often with formic acid or another one-carbon synthon, leads to the formation of 7-nitro-1H-benzo[d]imidazole. The subsequent reduction of the nitro group to an amine is a well-established transformation that can be achieved using various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., with Pd/C), or other metal-based reducing systems. This two-step process ensures the unambiguous placement of the amino group at the desired 7-position.
Recent advancements in C-H activation and functionalization offer potential future pathways for the direct amination of the benzimidazole core. nih.gov However, controlling the regioselectivity to favor the 7-position over other positions on the benzene (B151609) ring remains a significant synthetic challenge.
Control of Hydrochloride Salt Formation
The final step in the synthesis is the formation of the dihydrochloride salt. This is typically achieved by treating the 1H-Benzo[d]imidazol-7-amine with a stoichiometric amount of hydrochloric acid. nih.govacs.org Since the target compound is a diamine (containing both the benzimidazole N-H and the aromatic amino group), careful control of the stoichiometry is crucial to ensure the formation of the dihydrochloride salt rather than the monohydrochloride.
The reaction is generally carried out by dissolving the free base in a suitable solvent, such as methanol (B129727) or ethanol, and then adding at least two equivalents of hydrochloric acid. nih.gov The hydrochloric acid can be added as a solution in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or by bubbling dry HCl gas through the solution. nih.govacs.org The dihydrochloride salt, being less soluble in the organic solvent, typically precipitates out of the solution and can be collected by filtration. The formation of the salt can be monitored and confirmed by analytical techniques such as NMR spectroscopy and elemental analysis. researchgate.net The use of trialkylsilyl halides for the in-situ generation of hydrohalogenic acids can also offer precise stoichiometric control during salt formation.
Mechanistic Investigations of Key Synthetic Steps
The formation of the benzimidazole ring in 1H-Benzo[d]imidazol-7-amine typically proceeds through the condensation of a 1,2,3-triaminobenzene derivative with a one-carbon synthon, such as formic acid or its derivatives, a reaction analogous to the Phillips benzimidazole synthesis. africaresearchconnects.comacs.org The key mechanistic steps involve initial acylation followed by an intramolecular cyclization and subsequent dehydration.
Reaction Intermediates and Transition State Analysis
The synthesis of 1H-Benzo[d]imidazol-7-amine involves several key reaction intermediates. The initial step is the acylation of one of the amino groups of the 1,2,3-triaminobenzene precursor by a formic acid equivalent. This forms an N-formyl-1,2,3-triaminobenzene intermediate. The presence of the additional amino group at what will become the 7-position of the benzimidazole ring can influence the reactivity and stability of this intermediate.
Subsequent intramolecular cyclization is a critical step, which is believed to proceed through a tetrahedral intermediate. This intermediate is formed by the nucleophilic attack of the adjacent amino group onto the carbonyl carbon of the formyl group. Computational studies on related benzimidazole syntheses suggest that this cyclization is often the rate-determining step. researchgate.net The transition state for this step involves a significant reorganization of the molecule's geometry to facilitate ring closure. The energy barrier for this transition state is influenced by the electronic nature of the substituents on the benzene ring. An amino group at the 7-position, being an electron-donating group, is expected to influence the electron density of the reacting amino groups and the carbonyl carbon, thereby affecting the stability of the transition state.
While specific transition state analysis for 1H-Benzo[d]imidazol-7-amine is not extensively documented in publicly available literature, analogies can be drawn from computational studies of other substituted benzimidazoles. These studies often employ Density Functional Theory (DFT) to model the reaction pathway and calculate the energies of intermediates and transition states. researchgate.net Such analyses provide valuable insights into the geometry and electronic structure of the transition state, helping to elucidate the factors that control the reaction rate and selectivity.
Kinetic and Thermodynamic Aspects of Reaction Pathways
The kinetics of benzimidazole formation are influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. For the synthesis of 1H-Benzo[d]imidazol-7-amine, the reaction rate is dependent on the concentration of the triaminobenzene precursor and the acylating agent.
Kinetic studies on the cyclization of substituted N-phenyl-2-(2-aminophenyl)propanamides have shown that the reaction is subject to general acid catalysis. semanticscholar.org This suggests that protonation of the carbonyl oxygen in the N-formyl intermediate can facilitate the nucleophilic attack by the adjacent amino group, thereby accelerating the cyclization step. The presence of an amino group at the 7-position could potentially influence the basicity of the other amino groups, which in turn would affect the kinetics of the reaction, particularly in acidic media where the dihydrochloride salt is formed.
Below is a table summarizing hypothetical kinetic and thermodynamic parameters that would be relevant to the synthesis of 1H-Benzo[d]imidazol-7-amine, based on general knowledge of benzimidazole formation. It is important to note that these are representative values and would need to be determined experimentally or computationally for this specific reaction.
| Parameter | Description | Hypothetical Value/Trend |
| k_cyclization | Rate constant for the intramolecular cyclization step. | Expected to be influenced by the electronic effect of the 7-amino group. |
| Ea_cyclization | Activation energy for the cyclization transition state. | Potentially lowered by acid catalysis. |
| ΔG°_reaction | Standard Gibbs free energy change for the overall reaction. | Negative, indicating a spontaneous process. |
| ΔH°_reaction | Standard enthalpy change for the overall reaction. | Negative (exothermic), driven by the formation of the stable aromatic ring. |
| ΔS°_reaction | Standard entropy change for the overall reaction. | May be slightly negative due to the decrease in the number of molecules. |
Further detailed experimental and computational studies are required to precisely quantify the kinetic and thermodynamic parameters for the synthesis of 1H-Benzo[d]imidazol-7-amine dihydrochloride and to fully elucidate the intricate details of its formation mechanism.
Advanced Spectroscopic and Structural Elucidation of 1h Benzo D Imidazol 7 Amine Dihydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in both solution and the solid state. For 1H-Benzo[d]imidazol-7-amine Dihydrochloride (B599025), NMR provides critical information regarding the proton and carbon environments, connectivity, and the specific isomeric form. The dihydrochloride nature of the salt, with protonation at the N1/N3 and the 7-amino positions, significantly influences the chemical shifts observed.
One-dimensional (¹H and ¹³C) NMR spectra provide initial chemical shift data, but multi-dimensional techniques are indispensable for the unambiguous assignment of each signal, particularly for the aromatic system. ugm.ac.id
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons (H4, H5, H6) and the C2-proton. The N-H protons from the imidazolium (B1220033) and ammonium (B1175870) groups would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR: The carbon spectrum will display seven distinct signals corresponding to the seven carbon atoms of the benzimidazole (B57391) core. The chemical shifts are influenced by the electron-withdrawing effects of the protonated nitrogen atoms. arabjchem.org
COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton coupling relationships. For 1H-Benzo[d]imidazol-7-amine, a COSY spectrum would reveal cross-peaks between adjacent aromatic protons, confirming the H4-H5-H6 spin system on the benzene (B151609) ring.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the direct assignment of the C4, C5, C6, and C2 signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (2-3 bond) H-C connectivities and is essential for assigning the quaternary carbons (C3a, C7, and C7a). For instance, the C2 proton would show correlations to the bridgehead carbons C3a and C7a. The aromatic proton H6 would show a key correlation to the carbon bearing the amino group, C7, as well as to C5 and C7a, solidifying the assignment of the substitution pattern. ugm.ac.id
Table 1: Representative ¹H, ¹³C, and HMBC NMR Data for 1H-Benzo[d]imidazol-7-amine Dihydrochloride (in DMSO-d₆)
| Atom Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 | ~8.5 (s, 1H) | ~145.0 | C3a, C7a |
| 3a | - | ~135.0 | - |
| 4 | ~7.6 (d, 1H) | ~115.0 | C3a, C5, C6, C7a |
| 5 | ~7.3 (t, 1H) | ~125.0 | C3a, C4, C6, C7 |
| 6 | ~7.5 (d, 1H) | ~118.0 | C4, C5, C7, C7a |
| 7 | - | ~130.0 | - |
Note: The chemical shifts (δ) are illustrative and based on data for similar benzimidazole structures. Actual values may vary.
Solid-state NMR (ssNMR) provides valuable insights into the structure of materials in their crystalline or amorphous solid forms. A key advantage of ssNMR for studying benzimidazole systems is its ability to probe structures where prototropic tautomerism is suppressed. nih.govbeilstein-journals.orgresearchgate.net In solution, rapid proton exchange can lead to averaged signals for chemically distinct but rapidly interconverting positions (e.g., C4/C7). In the solid state, this exchange is typically frozen, allowing for the observation of distinct signals for each unique carbon atom in the asymmetric unit of the crystal lattice. researchgate.netnih.gov
For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) experiments would be particularly informative.
¹³C CPMAS: This experiment would provide high-resolution carbon spectra, confirming the number of crystallographically inequivalent molecules in the unit cell. The chemical shifts would reflect the specific intermolecular interactions, such as hydrogen bonding, present in the crystal packing.
¹⁵N CPMAS: This technique is highly sensitive to the protonation state and local environment of nitrogen atoms. It would clearly distinguish between the protonated imidazolium nitrogens and the protonated 7-amino group (-NH₃⁺), providing direct evidence of the dihydrochloride salt structure.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
HRMS is a critical tool for confirming the molecular formula of a compound and for elucidating its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For 1H-Benzo[d]imidazol-7-amine, the analysis would be performed on its protonated form, [M+H]⁺. The theoretical exact mass of this cation is calculated from the masses of its most abundant isotopes. Comparison with the experimentally measured mass, typically within a tolerance of 5 parts per million (ppm), serves as definitive proof of the elemental composition. researchgate.net
Table 2: HRMS Data for the Protonated Molecular Ion of 1H-Benzo[d]imidazol-7-amine
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, provide detailed structural information. The fragmentation of the benzimidazole core is well-documented and typically involves cleavages of the imidazole (B134444) ring. nih.gov For the [C₇H₈N₃]⁺ ion, a plausible fragmentation pathway initiated by collision-induced dissociation (CID) would involve:
Loss of Ammonia (B1221849) (NH₃): The protonated 7-amino group could be eliminated as a neutral ammonia molecule, leading to a fragment ion at m/z 117.0556 (C₇H₅N₂⁺).
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the imidazole ring is the sequential loss of HCN. The ion at m/z 117.0556 could lose HCN to produce a fragment at m/z 90.0417 (C₆H₄N⁺).
Table 3: Major Predicted Fragments in the MS/MS Spectrum of [C₇H₈N₃]⁺
| Proposed Fragment | Formula | Calculated m/z |
|---|---|---|
| [M+H - NH₃]⁺ | C₇H₅N₂⁺ | 117.0556 |
Vibrational Spectroscopy (FT-IR and Raman) Investigations
Key vibrational modes include:
N-H Stretching: Broad and strong absorption bands in the FT-IR spectrum, typically between 2500 and 3200 cm⁻¹, are characteristic of the N⁺-H stretching vibrations from the ammonium (-NH₃⁺) and imidazolium groups.
Aromatic C-H Stretching: These vibrations typically appear as sharp peaks in the region of 3000-3150 cm⁻¹.
N-H Bending: The scissoring and asymmetric bending modes of the -NH₃⁺ group are expected in the 1500-1650 cm⁻¹ region. These may overlap with the aromatic ring stretching vibrations. nih.gov
C=C and C=N Stretching: Vibrations associated with the aromatic and imidazole ring systems appear as a series of sharp bands in the 1400-1650 cm⁻¹ range.
Aromatic C-H Bending (Out-of-Plane): Strong bands in the 700-900 cm⁻¹ region of the FT-IR spectrum are highly characteristic of the substitution pattern on the benzene ring.
Table 4: General FT-IR and Raman Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3200 - 2500 | N⁺-H stretching (imidazolium and -NH₃⁺) |
| 3150 - 3000 | Aromatic C-H stretching |
| 1650 - 1550 | N-H bending (-NH₃⁺); Aromatic C=C stretching |
| 1550 - 1400 | Aromatic C=C and C=N ring stretching |
Characteristic Vibrational Modes and Functional Group Analysis
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its key functional groups: the benzimidazole core, the protonated amino group (-NH3+), and the protonated imidazole ring. The analysis of these vibrational modes, typically through Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of the molecule.
In the dihydrochloride salt, both the exocyclic amino group and one of the imidazole nitrogen atoms are protonated. This dual protonation significantly influences the vibrational frequencies compared to the free base.
Key Expected Vibrational Modes:
N-H Stretching: The protonated amino group (-NH3+) will display strong, broad absorption bands in the FTIR spectrum, typically in the range of 3200-2800 cm⁻¹. These bands are often complex due to hydrogen bonding. The N-H stretching vibrations of the protonated imidazole ring are also expected in this region. For comparison, the neutral amino group (-NH2) in aminobenzimidazole derivatives typically shows symmetric and asymmetric stretching vibrations in the 3400-3200 cm⁻¹ range.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are anticipated to appear in the 3100-3000 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene ring are expected in the 1650-1450 cm⁻¹ region. Protonation of the imidazole ring can cause a noticeable shift in the C=N stretching frequency.
N-H Bending: The bending vibrations of the protonated amino group (-NH3+) typically occur in the 1600-1500 cm⁻¹ region (asymmetric) and around 1500 cm⁻¹ (symmetric). The in-plane bending of the imidazole N-H is also expected in this spectral window.
Ring Vibrations: The characteristic breathing and deformation modes of the benzimidazole ring system will be present in the fingerprint region (below 1500 cm⁻¹).
The table below summarizes the expected characteristic vibrational modes for this compound based on data from related benzimidazole compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group | Notes |
|---|---|---|---|
| N-H Stretching (Ammonium) | 3200 - 2800 | -NH₃⁺ | Broad and strong due to hydrogen bonding. |
| N-H Stretching (Imidazolium) | 3200 - 2800 | >NH₂⁺- | Overlaps with ammonium N-H stretching. |
| Aromatic C-H Stretching | 3100 - 3000 | Ar-H | Typically sharp, medium to weak intensity. |
| C=N / C=C Stretching | 1650 - 1450 | Benzimidazole Ring | Complex series of bands. |
| N-H Bending (Ammonium) | 1600 - 1500 | -NH₃⁺ | Asymmetric and symmetric modes. |
| N-H Bending (Imidazolium) | 1600 - 1500 | >NH₂⁺- | In-plane bending. |
Probing Intermolecular Interactions (e.g., Hydrogen Bonding)
The presence and nature of these hydrogen bonds can be inferred from spectroscopic data. For instance, the broadening and red-shifting of the N-H stretching bands in the FTIR spectrum are classic indicators of hydrogen bonding. The more extensive the hydrogen bonding network, the broader and more shifted these bands will be.
The primary hydrogen bonding interactions anticipated in the crystal lattice are:
N-H···Cl⁻: Strong hydrogen bonds between the protonated nitrogen atoms (both from the amino group and the imidazole ring) and the chloride ions. These are expected to be the dominant intermolecular interactions.
C-H···Cl⁻: Weaker hydrogen bonds may also exist between the aromatic C-H groups and the chloride ions.
The collective effect of these hydrogen bonds is the formation of a stable, three-dimensional supramolecular architecture.
X-ray Crystallography and Solid-State Structural Analysis
While a specific crystal structure for this compound is not publicly documented, its solid-state characteristics can be reliably predicted based on the crystallographic analysis of analogous compounds, such as other aminobenzimidazole salts.
Crystal Packing and Supramolecular Assemblies
The crystal packing of this compound will be primarily governed by the aforementioned hydrogen bonding interactions. The protonated benzimidazole cations and the chloride anions will likely arrange in a manner that maximizes electrostatic attractions and hydrogen bonding.
It is anticipated that the crystal structure will feature:
Layered or Channel Structures: The molecules may pack into layers or form channels, with the chloride ions situated within these channels or between the layers, mediating the interactions between the organic cations.
These packing motifs result in a highly ordered, three-dimensional supramolecular assembly. The specific arrangement will determine the crystal system and space group of the compound.
Conformational Analysis in the Crystalline State
The benzimidazole ring system is inherently planar. In the crystalline state, the molecule is expected to maintain this planarity. The primary conformational feature to consider is the orientation of the exocyclic amino group relative to the benzimidazole ring. However, due to the formation of the ammonium group (-NH3+), free rotation around the C-N bond is expected. The final conformation adopted in the crystal will be the one that minimizes steric hindrance and optimizes the hydrogen bonding network.
The table below summarizes the expected crystallographic and conformational parameters for this compound, based on data from related structures.
| Parameter | Expected Feature | Governing Interactions |
|---|---|---|
| Molecular Geometry | Planar Benzimidazole Ring | sp² hybridization of ring atoms. |
| Dominant Intermolecular Forces | N-H···Cl⁻ Hydrogen Bonds | Electrostatic attraction between protonated nitrogens and chloride ions. |
| Secondary Intermolecular Forces | π-π Stacking, C-H···Cl⁻ | Van der Waals forces and weaker hydrogen bonds. |
| Likely Supramolecular Motifs | Chains, layers, or 3D networks | Directionality of hydrogen bonds. |
| Conformation of Amino Group | Oriented to maximize hydrogen bonding | Minimization of steric hindrance and optimization of intermolecular interactions. |
Computational Chemistry and Theoretical Studies of 1h Benzo D Imidazol 7 Amine Dihydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic characteristics and reactivity of molecules. For benzimidazole (B57391) derivatives, methods like DFT with various basis sets (e.g., B3LYP/6-311++G(d,p)) are used to optimize molecular geometry and compute a range of electronic descriptors. sci-hub.boxnih.gov These calculations help in understanding the substituent effects on the molecule's properties and predicting its stability and reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy is related to the molecule's ionization potential and nucleophilicity. youtube.com Conversely, the LUMO acts as an electron acceptor, and its energy is related to electron affinity and electrophilicity. youtube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. electrochemsci.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For instance, in a study of 2-aminobenzimidazole (B67599), the HOMO was located over the benzimidazole ring, indicating that an electronic transition would involve the transfer of electron density from the ring to the amino group. researchgate.net Computational studies on various benzimidazole derivatives have calculated these energy gaps to correlate them with observed biological activities or chemical properties. electrochemsci.orgresearchgate.net
Table 1: Representative FMO Data for Related Benzimidazole Derivatives This table presents data from similar compounds to illustrate the typical values obtained from FMO analysis.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Study |
|---|---|---|---|---|
| N-Butyl-1H-benzimidazole | -5.94 | -0.53 | 5.41 | nih.gov |
| 2-aminobenzimidazole (gas phase) | -5.56 | -0.57 | 4.99 | researchgate.net |
| Benzimidazole-thiadiazole hybrid (5f) | -6.42 | -2.52 | 3.90 | acs.org |
The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecular surface. deeporigin.comresearchgate.net These maps use a color scale to denote regions of different electrostatic potential, typically with red indicating electron-rich (negative potential) areas that are susceptible to electrophilic attack, and blue indicating electron-poor (positive potential) areas prone to nucleophilic attack. deeporigin.comrsc.org
For benzimidazole derivatives, MEP analysis helps identify the most reactive sites for electrostatic interactions. rsc.orgmdpi.com For example, the nitrogen atoms of the imidazole (B134444) ring are typically electron-rich regions, making them potential sites for hydrogen bonding. researchgate.net Natural Bond Orbital (NBO) analysis is another computational method used to study charge distribution and intramolecular interactions, providing detailed information about charge transfer and delocalization within the molecule. nih.govresearchgate.net
Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov By calculating theoretical spectra and comparing them with experimental data, researchers can validate the accuracy of the computed molecular structure. nih.govmdpi.com
For various benzimidazole derivatives, studies have shown a good correlation between calculated and experimental vibrational frequencies and NMR chemical shifts. nih.govnih.gov This predictive capability is valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. For example, DFT calculations can help assign specific vibrational modes in an IR spectrum to the corresponding functional groups within the molecule. nih.govdoaj.org
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful in silico techniques used to predict how a small molecule (ligand), such as 1H-Benzo[d]imidazol-7-amine dihydrochloride (B599025), might interact with a biological macromolecule, typically a protein or enzyme. eprajournals.comscispace.comnih.gov These simulations are a cornerstone of structure-based drug design, helping to identify potential biological targets and elucidate the molecular basis of a compound's activity. nih.govnih.gov
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. mdpi.comnih.gov The process involves placing the ligand into the binding site of a protein and evaluating the stability of the resulting complex using a scoring function, which often estimates the binding energy (kcal/mol). mdpi.comukm.my A lower binding energy generally indicates a more stable and favorable interaction. nih.gov
Numerous studies have used this approach to investigate the potential of benzimidazole derivatives as inhibitors for various enzymes and receptors implicated in disease. scispace.comukm.my For example, derivatives have been docked into the active sites of targets like the Epidermal Growth Factor Receptor (EGFR) and human topoisomerase I to predict their inhibitory potential. ukm.myacs.org These in silico predictions guide the selection of compounds for further experimental testing. arxiv.orgnih.gov
Table 2: Example Docking Scores of Benzimidazole Derivatives with Biological Targets This table shows representative data from studies on related compounds to illustrate typical docking results.
| Compound | Protein Target | Binding Energy (kcal/mol) | Reference Study |
|---|---|---|---|
| Keto-benzimidazole (7c) | EGFR (wild-type) | -8.1 | ukm.my |
| Benzimidazole derivative (12b) | Human Topoisomerase I | -5.512 | acs.org |
| Benzimidazole-thiadiazole hybrid (5f) | Candida CYP51 | -10.928 | acs.org |
| 2-phenyl benzimidazole | Cyclooxygenase (1CX2) | -8.6 | researchgate.net |
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular forces that stabilize the ligand-receptor complex. eprajournals.com These forces include:
Hydrogen Bonds: Crucial for specificity and strong binding, often involving the nitrogen atoms of the benzimidazole ring and polar amino acid residues. acs.org
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the benzene (B151609) ring) and hydrophobic pockets in the protein's active site.
Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups on the ligand and receptor.
By analyzing the binding mode, researchers can identify key amino acid residues that are critical for the interaction. For instance, studies on benzimidazole derivatives have identified specific hydrogen bonds with residues like methionine or glutamine within an enzyme's active site, providing a rationale for the compound's observed activity and guiding future structural modifications to enhance potency. acs.orgukm.my
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide valuable insights into the conformational flexibility, interactions with solvent molecules, and binding mechanisms with biological macromolecules.
MD simulations can elucidate the conformational landscape of 1H-Benzo[d]imidazol-7-amine dihydrochloride in an aqueous solution. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most stable conformations and the transitions between them. The presence of the dihydrochloride salt form will influence its solvation and interactions with water molecules, which can be explicitly modeled in the simulation.
In the context of drug design, MD simulations are instrumental in understanding how a ligand like this compound interacts with a target protein. These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the energetic contributions of various interactions such as hydrogen bonds, and van der Waals forces. For instance, studies on other benzimidazole derivatives have successfully used MD simulations to understand their binding modes with various protein targets. nih.gov
Interactive Data Table: Key Interactions in a Simulated Protein Binding Pocket
Below is a hypothetical representation of data that could be generated from an MD simulation of this compound binding to a protein kinase.
| Interacting Residue | Interaction Type | Distance (Å) | Occupancy (%) |
| ASP145 | Hydrogen Bond | 2.8 | 85 |
| LYS72 | Hydrogen Bond | 3.1 | 65 |
| PHE144 | π-π Stacking | 3.5 | 70 |
| VAL57 | Hydrophobic | 4.2 | 90 |
Note: This data is illustrative and based on typical interactions observed for benzimidazole-based kinase inhibitors.
The stability and flexibility of this compound can be assessed through the analysis of MD trajectories. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used for this purpose.
RMSF of individual atoms or functional groups reveals their flexibility. Higher RMSF values indicate greater movement and flexibility. For this compound, the amino group and the dihydrochloride counter-ions would likely exhibit higher flexibility compared to the rigid benzimidazole core.
A comprehensive stability study on various benzimidazole drug residues has highlighted the importance of storage conditions on their integrity, which can be correlated with their intrinsic molecular stability. nih.gov
Interactive Data Table: Hypothetical RMSF Values for this compound
| Atom/Group | RMSF (Å) |
| Benzimidazole Core | 0.5 |
| Amino Group (NH2) | 1.2 |
| Chloride Ion 1 | 2.5 |
| Chloride Ion 2 | 2.8 |
Note: This data is hypothetical and serves to illustrate the expected relative flexibility of different parts of the molecule.
Theoretical Elucidation of Reaction Mechanisms and Pathways
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and predicting the feasibility of synthetic pathways.
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.gov For 1H-Benzo[d]imidazol-7-amine, a plausible synthetic route would involve the cyclization of a tri-substituted benzene ring.
DFT calculations can be employed to:
Model the reaction intermediates and transition states: By calculating the energies of these species, the reaction energy profile can be constructed.
Determine the activation energies: This helps in predicting the reaction rates and identifying the rate-determining step of the synthesis.
Investigate the role of catalysts: The mechanism by which a catalyst lowers the activation energy can be elucidated.
Numerous studies have utilized DFT to explore the synthesis of various benzimidazole derivatives, providing detailed insights into the reaction mechanisms. researchgate.net For example, the synthesis of benzimidazoles from 1,2-benzenediamines and aldehydes has been mechanistically studied, suggesting the role of catalysts in activating the imine intermediate. bohrium.com
Interactive Data Table: Calculated Thermodynamic Parameters for a Hypothetical Reaction Step
This table illustrates the kind of data that could be generated from a DFT study on a key step in the synthesis of a 7-aminobenzimidazole derivative.
| Parameter | Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -25.3 |
| Gibbs Free Energy of Reaction (ΔG) | -18.7 |
| Activation Energy (Ea) | 15.2 |
Note: This data is for illustrative purposes and represents a plausible exothermic and spontaneous reaction step.
Reactivity, Derivatization, and Functionalization of the 1h Benzo D Imidazol 7 Amine Dihydrochloride Scaffold
Amine Group Reactivity and Selective Modifications
The exocyclic amine at the 7-position is a primary site for nucleophilic reactions, making it a key handle for introducing a wide array of functional groups and building blocks.
The primary amine of the 7-aminobenzimidazole core readily undergoes standard N-acylation, N-alkylation, and N-arylation reactions.
Acylation: Reaction with acyl chlorides or carboxylic acids, often activated by coupling agents, yields the corresponding amide derivatives. For instance, the coupling of 1H-benzo[d]imidazol-2-amine with 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has been reported to produce amide intermediates. scispace.com Similarly, benzimidazole-2-carboxylic acid can be reacted with propargyl amine in the presence of coupling agents like TBTU and DIEA in DMF to form N-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carboxamide. nih.gov
Alkylation: N-alkylation can be achieved using various alkylating agents such as alkyl halides. chemicalbook.comresearchgate.net For example, 1H-benzo[d]imidazol-2-amine reacts with benzyl halides to yield 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com These reactions typically occur at the imidazole (B134444) nitrogen (N-1), but selectivity can be influenced by reaction conditions and the substitution pattern of the benzimidazole (B57391) ring. researchgate.net
Arylation: N-arylation, often accomplished through metal-catalyzed cross-coupling reactions, allows for the introduction of various aryl and heteroaryl moieties. Palladium-catalyzed N-arylation is a common method for forming C-N bonds in the synthesis of complex benzimidazole derivatives. rsc.orgrsc.org
The following table summarizes typical amine modification reactions:
| Reaction Type | Reagent Class | Functional Group Formed | Typical Conditions |
|---|---|---|---|
| Acylation | Acyl Halides, Carboxylic Acids | Amide (-NHCOR) | Base (e.g., Et3N), Coupling Agent (e.g., TBTU) |
| Alkylation | Alkyl Halides, Sulfates | Secondary/Tertiary Amine (-NHR, -NR2) | Base (e.g., K2CO3), Polar Solvent (e.g., DMF) |
| Arylation | Aryl Halides, Boronic Acids | Arylamine (-NHAr) | Pd or Cu Catalyst, Base, Ligand |
The amine group is also reactive in multicomponent reactions, providing a route to complex molecular architectures.
Mannich Reactions: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but the active hydrogen on the benzimidazole's NH group can also participate. neu.edu.trorientjchem.org This three-component reaction, typically involving formaldehyde and a primary or secondary amine, can be used to install aminomethyl groups on the benzimidazole nitrogen. impactfactor.org These reactions are valuable in pharmaceutical chemistry for generating "Mannich bases," which often exhibit a range of biological activities. neu.edu.trimpactfactor.org
Condensation Pathways: The primary amine can condense with aldehydes and ketones to form Schiff bases (imines). For example, the reaction of N1-(1H-benzo[d]imidazol-2-yl)benzene-1,4-diamine with cinnamaldehyde in the presence of sodium ethoxide affords the corresponding imine derivative. This reversible reaction is fundamental for creating larger, more complex structures and serves as an intermediate step in synthesizing various heterocyclic systems.
Benzoimidazole Ring Functionalization
Beyond the amine group, the benzimidazole ring itself is amenable to functionalization, allowing for modifications that can tune the electronic and steric properties of the molecule.
The benzimidazole ring system has distinct electronic properties that direct substitution reactions. The benzene (B151609) portion of the ring is susceptible to electrophilic substitution, while the imidazole ring can undergo nucleophilic substitution, particularly at the C2 position. chemicalbook.comresearchgate.net
Electrophilic Substitution: The positions on the benzene ring (4, 5, 6, and 7) are generally π-excessive and thus prone to electrophilic attack. chemicalbook.com The directing influence of the amino group at position 7 would be expected to activate the ortho (position 6) and para (position 4) positions towards electrophiles such as halogens (bromination) and nitro groups (nitration). neu.edu.trrsc.org For instance, nitration of benzimidazole typically occurs at the 5- or 6-position. neu.edu.tr
Nucleophilic Substitution: The C2 position of the imidazole ring is electron-deficient and is the most common site for nucleophilic attack. chemicalbook.comresearchgate.net A common strategy involves introducing a good leaving group, such as a halogen, at the C2 position. For example, 2-chloro-1H-benzo[d]imidazole is a versatile intermediate that readily reacts with various nucleophiles, including amines and sulfonamides, to yield 2-substituted derivatives.
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and these methods are widely applied to the benzimidazole scaffold. beilstein-journals.orgdntb.gov.ua
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating C-C bonds by coupling an organoboron reagent with a halide or triflate. researchgate.net A halogenated 7-aminobenzimidazole derivative could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the benzimidazole core.
Heck and Sonogashira Couplings: The Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes, both catalyzed by palladium. beilstein-journals.org These reactions provide pathways to introduce unsaturated side chains onto the benzimidazole ring system.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form C-N bonds. It can be employed to arylate the amine at the 7-position or to introduce new amino groups onto a halogenated benzimidazole ring.
Synthesis of Novel Hybrid Compounds and Analogs
The synthetic handles on the 1H-benzo[d]imidazol-7-amine scaffold are frequently exploited to create hybrid molecules, where the benzimidazole core is linked to other pharmacologically relevant moieties. nih.gov These strategies aim to combine the properties of different molecular entities to create novel compounds.
The synthesis of such hybrids often involves a multi-step approach. For example, a common pathway is the condensation of an appropriately substituted o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or their derivatives. nih.govacs.orgsemanticscholar.orgnih.gov The resulting benzimidazole can then be further modified. One synthetic route involves the reaction of 5-chloro-2-nitroacetanilide with N-substituted piperazines, followed by deacetylation and reduction of the nitro group to form a diamine intermediate. nih.gov This diamine can then undergo condensation with various aldehydes, using an oxidizing agent like sodium metabisulfite, to form complex bis-benzimidazole structures. nih.gov
Another approach involves creating hybrids by linking the benzimidazole core to other heterocyclic systems. For example, benzimidazole-amide-1,2,3-triazole-N-arylacetamide hybrids have been synthesized. This involves first preparing an alkyne-functionalized benzimidazole carboxamide, which is then coupled with various N-(azidoacetyl)anilines via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov
The following table provides examples of synthetic strategies used to generate novel benzimidazole analogs.
| Starting Scaffold | Key Reaction Type | Reagents | Resulting Compound Class | Reference |
|---|---|---|---|---|
| o-Phenylenediamine derivative | Condensation/Cyclization | Substituted Aldehydes, Na2S2O5 | Bis-benzimidazole Analogs | nih.gov |
| 2-Chloro-1H-benzo[d]imidazole | Nucleophilic Substitution | Primary amines (e.g., benzyl amine) | 2-Amino-benzimidazole Derivatives | |
| N-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carboxamide | Azide-Alkyne Cycloaddition | N-(azidoacetyl)anilines, CuSO4 | Benzimidazole-Triazole Hybrids | nih.gov |
| 1H-benzo[d]imidazol-2-amine | Alkylation | Benzyl halides | N-Benzyl-benzimidazole Derivatives | connectjournals.com |
Design Principles for Scaffold Diversification
The diversification of the 1H-benzo[d]imidazol-7-amine dihydrochloride (B599025) scaffold is guided by strategic chemical modifications to explore and optimize its potential as a pharmacophore. Design principles focus on systematically altering the molecule's properties, such as its size, shape, and electronic distribution, to enhance its interaction with biological targets. Key to this is the strategic introduction of a variety of functional groups at specific positions on the benzimidazole core and the exocyclic amine.
A primary strategy involves leveraging the inherent reactivity of the scaffold. The benzimidazole ring system and the 7-amino group are key handles for chemical modification. The amino group, for instance, can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. These modifications can modulate the compound's basicity, lipophilicity, and hydrogen bonding capacity, all of which are critical for molecular recognition by biological targets.
Another important design principle is the exploration of structure-activity relationships (SAR). By creating a series of analogs with systematic variations, researchers can identify which structural features are essential for biological activity. For example, libraries of derivatives can be designed to probe the effect of substituent size, electronic properties (electron-donating vs. electron-withdrawing), and stereochemistry on the compound's efficacy and selectivity. Computational modeling and docking studies are often employed to guide the design of these analogs, predicting how different modifications will affect the binding to a target protein. nih.gov
Furthermore, the concept of "drug-likeness" is a guiding principle in the design of new derivatives. researchgate.net This involves optimizing physicochemical properties to ensure good absorption, distribution, metabolism, and excretion (ADME) profiles. Modifications are therefore often aimed at achieving a balance between potency and favorable pharmacokinetic properties. For instance, the introduction of polar groups can enhance aqueous solubility, which is often a challenge for heterocyclic compounds.
The strategic functionalization of the benzimidazole core itself is another key aspect. Positions on the benzene ring can be targeted for substitution to explore interactions with different regions of a target's binding pocket. For example, introducing substituents at the C-4, C-5, or C-6 positions can significantly alter the molecule's steric and electronic profile.
Combinatorial Approaches to Library Generation
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, diverse libraries of compounds based on the 1H-benzo[d]imidazol-7-amine dihydrochloride scaffold. researchgate.net These approaches enable the systematic exploration of chemical space around the core structure, maximizing the chances of discovering novel compounds with desired biological activities.
One common combinatorial strategy is parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks in a spatially separated manner (e.g., in a multi-well plate). For the 1H-benzo[d]imidazol-7-amine scaffold, the exocyclic amino group is an ideal point for diversification. A library could be generated by reacting the core scaffold with a large collection of carboxylic acids (to form amides), aldehydes or ketones (to form imines, which can be subsequently reduced), or sulfonyl chlorides (to form sulfonamides).
Another powerful technique is diversity-oriented synthesis (DOS), which aims to create libraries of structurally complex and diverse molecules from a common starting material. Starting with the 1H-benzo[d]imidazol-7-amine core, a series of reactions can be planned to introduce skeletal diversity, building upon the initial scaffold to create more complex polycyclic systems.
Modern synthetic methodologies are often employed in these combinatorial approaches. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyura or Buchwald-Hartwig reactions, can be used to introduce a wide variety of aryl or heteroaryl substituents onto the benzimidazole core, provided a suitable handle (e.g., a halogen) is present on the ring. researchgate.net These reactions are well-suited for combinatorial synthesis due to their broad substrate scope and high tolerance of functional groups.
The table below illustrates a hypothetical combinatorial library generated from the 1H-benzo[d]imidazol-7-amine scaffold, showcasing the diversity that can be achieved through the modification of the 7-amino group.
| Compound ID | R-Group (Attached to 7-amino) | Reaction Type |
| LIB-001 | Benzoyl | Amidation |
| LIB-002 | 4-Methylbenzoyl | Amidation |
| LIB-003 | 4-Chlorobenzoyl | Amidation |
| LIB-004 | Benzyl | Reductive Amination |
| LIB-005 | 4-Methoxybenzyl | Reductive Amination |
| LIB-006 | Benzenesulfonyl | Sulfonylation |
| LIB-007 | Thiophene-2-carbonyl | Amidation |
| LIB-008 | Cyclohexyl | Reductive Amination |
This systematic approach allows for the efficient generation of hundreds or even thousands of distinct compounds, which can then be screened for biological activity in high-throughput assays. The data from these screens are then used to inform the next round of design and synthesis, iterating towards compounds with optimized properties.
Mechanistic Investigations of 1h Benzo D Imidazol 7 Amine Dihydrochloride in Biological Research Contexts Strictly in Vitro, Non Clinical
Molecular Target Identification and Validation (In Vitro)
At the molecular level, derivatives of 1H-benzo[d]imidazole have been characterized primarily as DNA-binding ligands and enzyme inhibitors. nih.gov These interactions are foundational to their biological effects observed in cell-based assays.
Derivatives of 1H-benzo[d]imidazole have been identified as inhibitors of human DNA topoisomerase I (HuTopoI), a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription. nih.govacs.org The inhibitory mechanism involves the compound binding to the enzyme-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strand, which ultimately leads to DNA damage and cell death.
Molecular docking studies have provided insights into the specific interactions between these compounds and the HuTopoI-DNA complex. acs.org For instance, certain benzimidazole (B57391) derivatives have been shown to fit into the binding pocket, forming hydrogen bonds and van der Waals interactions with key amino acid residues like Asp533, Arg364, and others. acs.org The binding affinities for some of the most potent derivatives have been calculated to be in the range of -5.4 to -5.5 kcal/mol. acs.org In functional DNA relaxation assays, one potent derivative, compound 12b, demonstrated a 50% inhibitory concentration (IC₅₀) against HuTopoI at 16 μM, a potency comparable to the well-known topoisomerase inhibitor, camptothecin, under the same assay conditions. nih.govacs.org
| Compound | Target Enzyme | IC₅₀ (μM) | Binding Affinity (kcal/mol) | Key Interacting Residues (from docking study) |
|---|---|---|---|---|
| Benzimidazole Derivative 12b | Human Topoisomerase I | 16 | -5.512 | Asp533, Arg364, Gly503 |
The 1H-benzo[d]imidazole scaffold is a well-established structural motif for DNA minor groove-binding ligands (MGBLs). nih.govrsc.org These compounds preferentially bind to AT-rich sequences within the minor groove of the DNA double helix. nih.gov This non-covalent interaction is stabilized by a combination of hydrogen bonding, electrostatic forces, and van der Waals interactions between the compound and the edges of the base pairs in the groove. nih.gov
Biophysical studies using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism have confirmed this binding mode. acs.org Upon binding to AT-rich DNA oligonucleotides, these compounds exhibit a significant red shift in their absorption spectra (up to 18 nm) and a strong binding affinity. nih.govacs.org This interaction physically obstructs the binding of DNA-processing proteins, such as transcription factors and enzymes, thereby interfering with fundamental cellular processes like transcription. rsc.org
| Compound | DNA Target Sequence | Binding Affinity (Kₐ, M⁻¹) | UV Titration Red Shift (nm) |
|---|---|---|---|
| Benzimidazole Derivative 10a | AT-rich (oligo-1) | 7 x 10⁶ | 14 |
| Benzimidazole Derivative 12b | AT-rich (oligo-1) | Not specified, but strong | 18 |
| Benzimidazole Derivative 10a | GC-mixed (oligo-2) | 2 x 10⁶ | 10 |
While the benzimidazole nucleus is a versatile scaffold found in compounds that target a wide range of protein receptors (such as H2 receptors), the primary molecular targets identified for the specific class of 1H-benzo[d]imidazole derivatives in the context of non-clinical anticancer research are nucleic acids and associated enzymes like topoisomerases. nih.govnih.gov Current in vitro mechanistic studies have predominantly focused on the consequences of DNA binding and enzyme inhibition rather than interactions with classical cell-surface or nuclear receptors.
Cell-Based Mechanistic Studies (In Vitro)
Building upon the molecular findings, cell-based assays have been employed to understand how the interactions of 1H-benzo[d]imidazole derivatives with their molecular targets translate into cellular responses.
A consistent finding in in vitro studies with various cancer cell lines is the ability of 1H-benzo[d]imidazole derivatives to induce cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.netresearchgate.net Flow cytometry analyses have demonstrated that treatment with these compounds leads to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govacs.orgresearchgate.net This arrest is a logical consequence of inhibiting DNA topoisomerase I, as cells with damaged or improperly coiled DNA are prevented from proceeding through mitosis.
Following cell cycle arrest, these compounds can trigger the intrinsic pathway of apoptosis. rsc.org The induction of apoptosis has been confirmed through various assays, including Annexin V staining, which detects an early marker of apoptotic cells. researchgate.netresearchgate.net Studies have shown a concentration-dependent increase in the population of late apoptotic cells following treatment with potent benzimidazole derivatives. nih.gov
| Compound Class | Observed Effect | Phase of Cell Cycle Affected | Method of Detection |
|---|---|---|---|
| 1H-benzo[d]imidazole derivatives | Cell Cycle Arrest | G2/M Phase | Flow Cytometry |
| 1H-benzo[d]imidazole derivatives | Apoptosis Induction | Not Applicable | Annexin V Staining |
While specific subcellular localization studies for 1H-Benzo[d]imidazol-7-amine dihydrochloride (B599025) are not extensively detailed in the reviewed literature, its mechanism of action strongly implies its primary site of activity. Given that its molecular targets are DNA, which resides within the cell nucleus, and DNA topoisomerase I, which also functions in the nucleus, the compound must be capable of crossing the cell and nuclear membranes to exert its effects. The structural similarity to known DNA-binding dyes like Hoechst 33342, which readily accumulate in the nucleus, further supports a nuclear localization for this class of compounds. nih.govacs.org
Structure-Activity Relationship (SAR) Studies for Molecular Interaction
SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the benzimidazole scaffold, research has demonstrated that modifications to the core ring system and its substituents can dramatically alter molecular interactions and biological endpoints. researchgate.netnih.gov The benzimidazole structure, a fusion of benzene (B151609) and imidazole (B134444) rings, serves as a versatile pharmacophore that interacts with various biological targets through mechanisms like hydrogen bonding and π–π stacking. researchgate.net
The exploration of the benzimidazole scaffold's biological potential has led to the design and synthesis of numerous analogs. nih.govconnectjournals.com A common strategy involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes under various reaction conditions to form the core benzimidazole ring. nih.govacs.org Subsequent modifications are then introduced to probe for activity.
One comprehensive study focused on developing antagonists for the PqsR protein, a key regulator in Pseudomonas aeruginosa virulence, by modifying a known inhibitor. acs.org This led to the synthesis of a new series of 1H-benzo[d]imidazol-2-amine derivatives. The initial synthetic approach involved microwave irradiation, but for scalability, a more robust method was developed based on the coupling of isothiocyanate derivatives with amines. acs.org
Key synthetic steps for producing analogs often include:
Condensation: Reaction of an o-phenylenediamine (B120857) with an aldehyde, often using an oxidizing agent like sodium metabisulfite, to form the benzimidazole ring. nih.gov
Alkylation/Acylation: Introduction of various substituents at the nitrogen atoms of the imidazole ring or on appended functional groups.
Substitution: Modification of the benzene ring portion of the scaffold to explore electronic and steric effects. For instance, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles involved placing methyl groups at different positions on the benzimidazole ring, revealing that a methyl group at the 6-position was favorable for affinity to the GABA-A receptor, whereas a 5-methyl substitution was detrimental. acs.org
The synthesis of these analogs allows researchers to systematically evaluate how each structural change affects biological activity, as illustrated in the following table detailing modifications to a 1H-benzo[d]imidazol-2-amine core.
| Compound ID | Core Structure Modification | R3 Substitution | Observed In Vitro Activity Trend | Reference |
|---|---|---|---|---|
| 6e | 1H-benzo[d]imidazol-2-amine | Ethyl | Active | acs.org |
| 6f | 1H-benzo[d]imidazol-2-amine | Isopropyl | Increased activity compared to Ethyl; optimal size | acs.org |
| 6i | 1H-benzo[d]imidazol-2-amine | Cyclopropyl | Comparable potency to Isopropyl analog | acs.org |
| 6j | 1H-benzo[d]imidazol-2-amine | Cyclobutyl | Comparable potency to Isopropyl analog | acs.org |
| 6q | 1H-benzo[d]imidazol-2-amine | Dimethylamino-ethyl | Activity obliterated | acs.org |
| 18 | 1H-benzo[d]imidazol-2-amine | Primary amine (replacing linker alcohol) | 7-fold reduction in potency | acs.org |
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For benzimidazole derivatives, several key features have been identified.
The Benzimidazole Core: The bicyclic, heteroaromatic ring system is a foundational feature, acting as a scaffold. nih.gov The NH group in the imidazole ring can act as a hydrogen bond donor, a crucial interaction for binding to many biological targets. nih.gov
Substituents at Position 2: This position is frequently modified and appears critical for directing activity. In studies of PqsR antagonists, the 2-amino-benzimidazole group offered a significant improvement in potency over other heterocyclic headgroups like benzo[d]oxazol-2-amine or benzo[d]thiazol-2-amine, which abolished activity. acs.org
Substituents on Exocyclic Groups: For the 1H-benzo[d]imidazol-2-amine series, the size and nature of the alkyl group (R3) attached to an exocyclic amine were critical. An isopropyl group was found to be optimal for activity, with smaller (ethyl) or larger substituents leading to decreased potency. acs.org This indicates a well-defined binding pocket with specific steric constraints.
Hydrophobic and Aromatic Features: Pharmacophore modeling of benzimidazole derivatives as agonists for the Farnesoid X receptor (FXR) identified a common hypothesis, HHHRR, consisting of three hydrophobic features (H) and two aromatic rings (R). researchgate.net This highlights the importance of hydrophobic and aromatic interactions in molecular recognition for this class of compounds.
Linker Groups: The nature of the linker connecting the benzimidazole core to other parts of the molecule is also vital. Replacing a hydroxyl group in an amino-alcohol linker with a primary amine resulted in a significant drop in activity, possibly due to changes in binding interactions or membrane permeability. acs.org
| Pharmacophore Feature | Description | Example from In Vitro Studies | Reference |
|---|---|---|---|
| Hydrogen Bond Donor | The N-H group on the imidazole ring. | Observed as a key interaction point in the crystal structures of various benzimidazole derivatives. | nih.gov |
| Aromatic Rings | The fused benzene and imidazole rings, and other aromatic substituents. | Essential for π–π stacking interactions; part of the HHHRR pharmacophore model for FXR agonists. | researchgate.netresearchgate.net |
| Hydrophobic Groups | Non-polar substituents that can interact with hydrophobic pockets of a target protein. | The size of the R3 alkyl group (e.g., isopropyl) was optimal for PqsR inhibition, suggesting interaction with a hydrophobic pocket. | acs.org |
| Specific Heterocyclic Headgroup | The type of heterocyclic core. | A 1H-benzo[d]imidazol-2-amine headgroup was superior to benzo[d]oxazol-2-amine or benzo[d]thiazol-2-amine for PqsR inhibition. | acs.org |
Investigation of Anti-Target Mechanisms (e.g., Efflux Pump Modulation)
In the context of benzimidazole research, the potential for interaction with efflux pumps has been noted as a possible explanation for differential activity between cell lines or bacterial strains. During the investigation of 1H-benzo[d]imidazol-2-amine derivatives as PqsR inhibitors, researchers observed that some strains of P. aeruginosa were less sensitive to the compounds. nih.gov It was hypothesized that this could be linked to "up-regulated multidrug efflux pumps" in those strains. nih.gov
Furthermore, when an analog (compound 18) was synthesized by replacing a linker alcohol with a primary amine, the resulting drop in activity was postulated to be potentially associated with a "change of membrane permeability or specific efflux mechanism". nih.gov While these studies did not definitively characterize the interaction with specific pumps, they highlight that efflux pump modulation is a recognized potential mechanism influencing the bioactivity of benzimidazole derivatives in in vitro systems. This suggests that the cellular accumulation and, therefore, the observed potency of compounds like 1H-Benzo[d]imidazol-7-amine dihydrochloride could be modulated by their susceptibility to cellular efflux.
Advanced Applications and Emerging Research Directions for 1h Benzo D Imidazol 7 Amine Dihydrochloride Derivatives
Catalytic Applications and Ligand Design
Derivatives of 1H-Benzo[d]imidazol-7-amine have emerged as versatile scaffolds in the design of novel catalysts and ligands, owing to the unique electronic and structural features of the benzimidazole (B57391) core. The presence of both a hydrogen-bond-donating amine group and hydrogen-bond-accepting imine nitrogen atoms within the heterocyclic ring system allows for multiple modes of interaction with substrates and metal centers. This dual functionality is crucial for their application in both organocatalysis and metal-organic catalysis.
Organocatalysis and Metal-Organic Catalysis
The intrinsic properties of the 7-aminobenzimidazole framework, such as its rigid backbone, hydrogen-bonding capabilities, and nucleophilicity, make it an attractive candidate for the development of organocatalysts. While specific studies focusing solely on 1H-Benzo[d]imidazol-7-amine dihydrochloride (B599025) as an organocatalyst are still emerging, the broader class of aminobenzimidazoles has shown significant promise. For instance, chiral 2-aminobenzimidazole (B67599) derivatives have been successfully employed as bifunctional organocatalysts in asymmetric electrophilic amination reactions of unprotected 3-substituted oxindoles. These catalysts are proposed to act as both a Brønsted base and a hydrogen bond donor, activating the substrate and directing the stereochemical outcome of the reaction. nih.gov
In the realm of metal-organic catalysis, aminobenzimidazole derivatives have been utilized as effective ligands for various transition metals. A notable example is the development of manganese(I) catalysts featuring chiral bidentate aminobenzimidazole ligands derived from amino acids. These phosphine-free catalysts have demonstrated high activity and enantioselectivity in the asymmetric transfer hydrogenation of a wide range of ketones. acs.org The mechanism of these catalysts is thought to involve the formation of a manganese-hydride species, with the chiral ligand controlling the facial selectivity of hydride delivery to the ketone. The π–π stacking interactions between the catalyst and the substrate also play a significant role in achieving high enantiocontrol.
The application of benzimidazole derivatives in metal-organic frameworks (MOFs) and other coordination polymers is another active area of research. While not specific to the 7-amino isomer, the general principle of incorporating benzimidazole-based ligands into these structures to create catalytic sites is well-established. These materials can act as heterogeneous catalysts for a variety of organic transformations.
Future Research Avenues and Untapped Potential in Chemical Science
The unique structural and electronic properties of 1H-Benzo[d]imidazol-7-amine dihydrochloride and its derivatives suggest a vast and largely untapped potential for future research and application in various domains of chemical science. The strategic positioning of the amino group on the benzimidazole core opens up avenues for the development of advanced materials, novel catalytic systems, and sophisticated analytical tools.
Development of Advanced Analytical Probes
One of the most promising future directions for 7-aminobenzimidazole derivatives is in the development of advanced analytical probes, particularly fluorescent chemosensors. The benzimidazole scaffold is a well-known fluorophore, and its derivatives have been extensively investigated for their ability to detect a wide range of analytes, including metal ions and anions. oup.comnih.govresearchgate.netresearchgate.net
The amino group at the 7-position can act as a recognition site and can be readily modified to introduce specific binding moieties for target analytes. This modularity allows for the rational design of highly selective and sensitive fluorescent probes. For example, benzimidazole-based probes have been successfully developed for the detection of biologically and environmentally important metal ions such as Zn²⁺, Co²⁺, and Al³⁺. oup.comresearchgate.netmdpi.com The interaction of the analyte with the probe can lead to changes in the fluorescence properties, such as "turn-on" or "turn-off" responses, which can be easily monitored. nih.gov
Below is a table summarizing the performance of some recently developed benzimidazole-based fluorescent probes for the detection of various ions.
| Probe Name | Target Analyte | Detection Limit | Quenching/Enhancement | Reference |
| BIN | Zn²⁺ | 2.26 µM | Enhancement | oup.com |
| BMF | ClO⁻ | - | Enhancement | nih.gov |
| DQBM-B | Co²⁺ | 3.56 µM | Quenching | mdpi.comnih.gov |
Future research in this area could focus on developing probes with even lower detection limits, higher selectivity, and the ability to function in complex biological matrices. The development of ratiometric probes, which offer built-in self-calibration, is another exciting avenue. Furthermore, the application of these probes in bioimaging to visualize the distribution and dynamics of specific analytes in living cells and organisms holds immense potential.
Exploration of New Chemical Transformations
The reactivity of the 1H-Benzo[d]imidazol-7-amine core is ripe for exploration to discover new chemical transformations. While many synthetic methods focus on the construction of the benzimidazole ring system or the modification of substituents, there is a significant opportunity to investigate novel reactions that directly involve the 7-aminobenzimidazole scaffold. arabjchem.orgresearchgate.netnih.govnih.gov
The presence of the amino group and the imidazole (B134444) ring offers multiple reactive sites. For instance, the amino group can be diazotized and converted into a variety of other functional groups, providing access to a wide range of novel 7-substituted benzimidazole derivatives. The imidazole ring itself can undergo N-alkylation or N-arylation, and the C2 position is susceptible to functionalization.
Future research could focus on transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the benzimidazole ring. The development of novel multicomponent reactions that utilize 7-aminobenzimidazole as a key building block could lead to the efficient synthesis of complex heterocyclic structures with potential biological activities. researchgate.net Furthermore, exploring the rearrangement reactions of the benzimidazole core, such as those observed in related quinoxalinone systems, could unveil new synthetic pathways to novel heterocyclic frameworks. rsc.org The investigation of photochemical and electrochemical transformations of 7-aminobenzimidazole derivatives could also lead to the discovery of unprecedented reactivity and the synthesis of unique molecular architectures. nih.gov
Q & A
Q. What are the primary synthetic methodologies for 1H-Benzo[d]imidazol-7-amine dihydrochloride?
- Methodological Answer: A copper-catalyzed three-component coupling reaction is widely used, involving 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes. Key steps include dissolving reactants in solvents like DMF, using CuI as a catalyst, and maintaining reaction temperatures at 60–80°C for 12–24 hours. Post-reaction purification involves column chromatography and recrystallization . Alternatively, alkylation reactions with dichlorobenzyl chloride in acetone, catalyzed by KOH, yield derivatives via nucleophilic substitution .
Q. What spectroscopic techniques are critical for characterizing 1H-Benzo[d]imidazol-7-amine derivatives?
- Methodological Answer: Structural validation relies on -NMR (e.g., NH singlet at δ 12.56 ppm, CH at δ 4.50 ppm) and -NMR (C=N signals at δ 149.1 ppm). IR spectroscopy confirms functional groups (e.g., C=N stretches at 1600–1650 cm), while mass spectrometry (HRMS/LC-MS) validates molecular weights (e.g., m/z 292.0391 for dichlorobenzyl derivatives) .
Advanced Research Questions
Q. How can reaction yields be optimized for copper-catalyzed synthesis of 1H-Benzo[d]imidazol-7-amine derivatives?
- Methodological Answer: Key variables include:
- Catalyst loading: 10–15 mol% CuI ensures efficient coupling without side products.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Stoichiometry: A 1:1.2 molar ratio of amine to sulfonyl azide minimizes unreacted intermediates.
Post-reaction quenching with ice-water improves precipitate recovery .
Q. What advanced analytical strategies detect trace impurities in this compound?
- Methodological Answer: LC-MS/MS in multiple reaction monitoring (MRM) mode detects genotoxic impurities (e.g., methyl carboxylate derivatives) at ppm levels. Method validation includes specificity testing against structurally similar analogs and spike-recovery studies (85–115% accuracy) to ensure robustness .
Q. How can computational modeling predict the reactivity of 1H-Benzo[d]imidazol-7-amine derivatives?
Q. How to resolve contradictions in biological activity data for benzimidazole derivatives?
- Methodological Answer: Cross-reference PubChem bioactivity datasets (e.g., IC values for 2-(benzylthio)-1H-benzimidazole derivatives) with in-house assays. Use multivariate analysis to account for variables like assay conditions (pH, temperature) and substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity) .
Q. What strategies address synthetic challenges in N-functionalization of 1H-Benzo[d]imidazol-7-amine?
- Methodological Answer: Protect the amine group with Boc anhydride before introducing bulky substituents. For regioselective alkylation, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems. Monitor reaction progress via TLC to prevent over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
